molecular formula C14H15BrF3N5O B10968835 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide

Cat. No.: B10968835
M. Wt: 406.20 g/mol
InChI Key: YKCHAKVLWSLZKZ-UHFFFAOYSA-N
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Description

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide is a complex organic compound featuring a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide typically involves multiple steps, starting with the formation of the pyrazole ringThe final step involves the formation of the propanamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide stands out due to its combination of bromine, cyclopropyl, and trifluoromethyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15BrF3N5O

Molecular Weight

406.20 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1H-pyrazol-5-ylmethyl)propanamide

InChI

InChI=1S/C14H15BrF3N5O/c1-7(13(24)19-6-9-4-5-20-21-9)23-11(8-2-3-8)10(15)12(22-23)14(16,17)18/h4-5,7-8H,2-3,6H2,1H3,(H,19,24)(H,20,21)

InChI Key

YKCHAKVLWSLZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=NN1)N2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

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